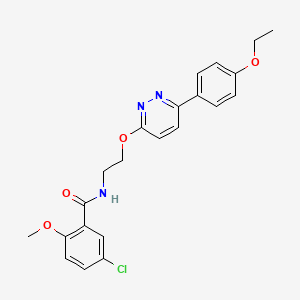![molecular formula C19H15ClN4O2S2 B11237384 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide](/img/structure/B11237384.png)
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide is a complex organic compound that features a benzothiazole ring, an oxadiazole ring, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring.
Final Coupling: The final step involves coupling the oxadiazole derivative with 2-chlorophenylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at various sites, including the oxadiazole ring and the benzothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the oxadiazole and benzothiazole rings.
Substitution: Substituted derivatives at the chlorophenyl group .
Scientific Research Applications
Chemistry
Biology
In biological research, the compound is studied for its potential as an antibacterial and antifungal agent .
Medicine
The compound has shown promise in the development of anticonvulsant drugs due to its ability to interact with specific molecular targets in the nervous system .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as voltage-gated sodium channels and GABA receptors. These interactions can modulate neuronal activity, leading to anticonvulsant effects . Additionally, the compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
Uniqueness
The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H15ClN4O2S2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-12-5-1-2-6-13(12)21-17(25)9-10-18-23-16(24-26-18)11-27-19-22-14-7-3-4-8-15(14)28-19/h1-8H,9-11H2,(H,21,25) |
InChI Key |
YNIBBNDUGLTZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11237305.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11237312.png)
![N-(4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11237316.png)
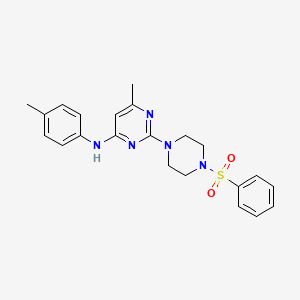
![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11237323.png)
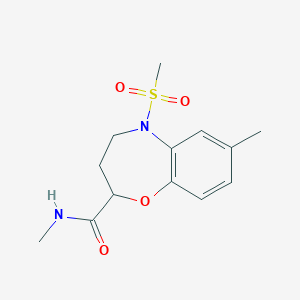
![2'-(2-methylpropyl)-4'-(thiomorpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11237345.png)
![N-(4-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11237359.png)
![N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237366.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237367.png)
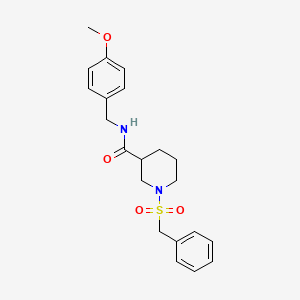
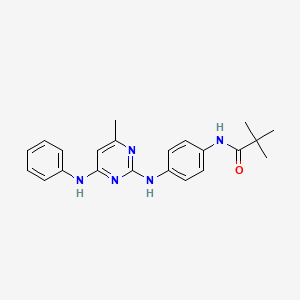
![7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237401.png)
